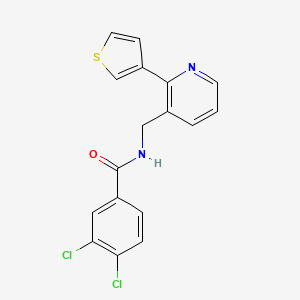
3,4-dichloro-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. For instance, the benzamide group could be synthesized from a benzoyl chloride and an amine . The pyridine and thiophene rings could be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the pyridine ring, and the thiophene ring. These groups would likely be connected through carbon-carbon bonds. The presence of nitrogen in the pyridine ring and sulfur in the thiophene ring would introduce heteroatoms into the structure, which could influence its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide group, the pyridine ring, and the thiophene ring. The benzamide group could undergo reactions typical of amides, such as hydrolysis. The pyridine and thiophene rings could participate in electrophilic aromatic substitution reactions .科学的研究の応用
Heterocyclic Synthesis and Chemical Properties
Research on thiophene derivatives showcases their versatility in heterocyclic synthesis. For example, thiophenylhydrazonoacetates have been utilized in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, and triazines, demonstrating the potential for creating diverse bioactive molecules (R. Mohareb et al., 2004). Similarly, the synthesis of new thieno[2,3-d]pyrimidine derivatives has been explored, highlighting the reactivity of thiophene with various nucleophiles to produce compounds with possible therapeutic applications (F. M. Abdelrazek et al., 2008).
Photophysical Properties
Compounds combining pyridine with benzamide structures have been investigated for their unique photophysical properties. A study on pyridyl substituted benzamides revealed compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties, which could be of interest for developing advanced materials and sensors (A. Srivastava et al., 2017).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of thiophene and pyridine derivatives have been a focal point of research. For instance, some thiophene-quiazolinone derivatives exhibited significant antibacterial and antifungal properties, underscoring the potential of thiophene-based compounds in drug development (G. Naganagowda et al., 2011). Furthermore, compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promising antitumor activity, highlighting their potential as anticancer drugs (Nancy Z. Zhou et al., 2008).
Molecular Docking and In Vitro Screening
The utility of thiophene and pyridine derivatives in molecular docking and in vitro screening for biological activity has also been explored. A study involving triazolopyridine and pyridine–pyrazole hybrid derivatives demonstrated moderate to good binding energies in molecular docking screenings, indicating their potential as lead compounds in drug discovery (E. M. Flefel et al., 2018).
特性
IUPAC Name |
3,4-dichloro-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-4-3-11(8-15(14)19)17(22)21-9-12-2-1-6-20-16(12)13-5-7-23-10-13/h1-8,10H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGDOXSRCCXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
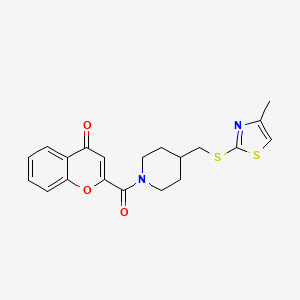

![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)
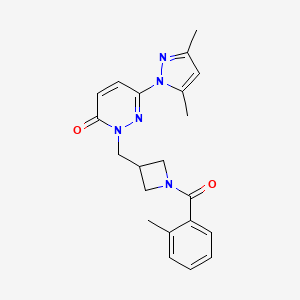


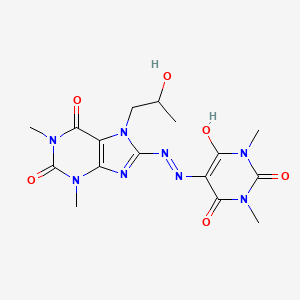
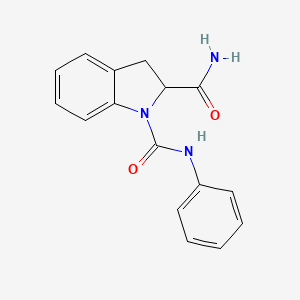
![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
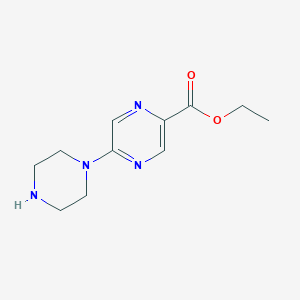
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

![2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2887358.png)
